
3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine
Vue d'ensemble
Description
3-(2-Chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. It has a unique structure that combines a quinazolinimine moiety with a chlorine-containing benzyl group and two methoxy groups. This molecule has been studied for its potential applications in a variety of scientific research fields, including enzyme inhibition, drug delivery, and tissue engineering.
Applications De Recherche Scientifique
3-(2-Chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine has been studied for its potential applications in a variety of scientific research fields. For example, it has been used as a selective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. It has also been studied for its potential use as a drug delivery system, as it has demonstrated an ability to penetrate cell membranes and deliver drugs to targeted areas. Additionally, it has been studied for its potential use in tissue engineering, as it has demonstrated an ability to interact with cells and promote tissue regeneration.
Mécanisme D'action
The mechanism of action of 3-(2-Chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine is not yet fully understood. However, it is believed that the molecule binds to acetylcholinesterase, blocking the enzyme’s activity and preventing the breakdown of acetylcholine in the nervous system. Additionally, it is believed that the molecule is able to penetrate cell membranes and deliver drugs to targeted areas. Finally, it is believed that the molecule is able to interact with cells and promote tissue regeneration.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. Additionally, it has been shown to be able to penetrate cell membranes and deliver drugs to targeted areas. Finally, it has been shown to be able to interact with cells and promote tissue regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-Chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine in laboratory experiments include its ability to selectively inhibit the enzyme acetylcholinesterase, its ability to penetrate cell membranes and deliver drugs to targeted areas, and its ability to interact with cells and promote tissue regeneration. The limitations of using this molecule in laboratory experiments include its potential toxicity and its lack of availability in large quantities.
Orientations Futures
The future directions of 3-(2-Chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine research include further studies on its mechanism of action, its potential toxicity, and its potential applications in drug delivery and tissue engineering. Additionally, further research could be conducted on the synthesis of this molecule and its potential use in other scientific research fields. Finally, further studies could be conducted on the potential advantages and limitations of using this molecule in laboratory experiments.
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-methylsulfanylquinazolin-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-23-15-8-12-14(9-16(15)24-2)21-18(25-3)22(17(12)20)10-11-6-4-5-7-13(11)19/h4-9,20H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWQOLTZRNUVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SC)CC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140437 | |
| Record name | 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-(methylthio)-4(3H)-quinazolinimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866049-86-7 | |
| Record name | 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-(methylthio)-4(3H)-quinazolinimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866049-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-(methylthio)-4(3H)-quinazolinimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine](/img/structure/B3038425.png)
![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3,10,10a-tetrahydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3038429.png)
![6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane](/img/structure/B3038430.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)tetrahydro-4(1H)-pyridinone](/img/structure/B3038431.png)
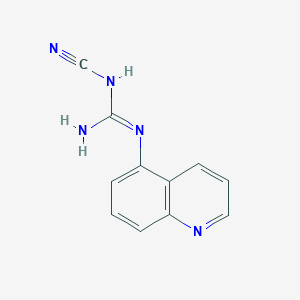
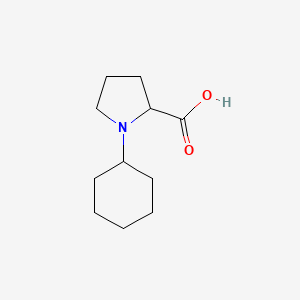
![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B3038436.png)
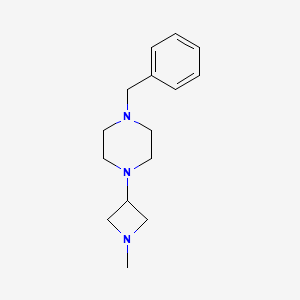
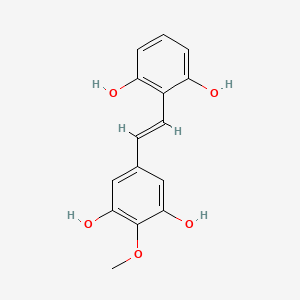
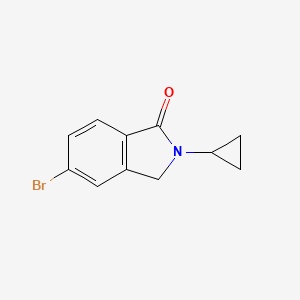
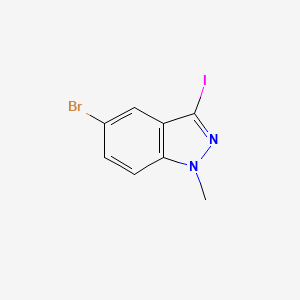

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3038447.png)
![4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile](/img/structure/B3038448.png)